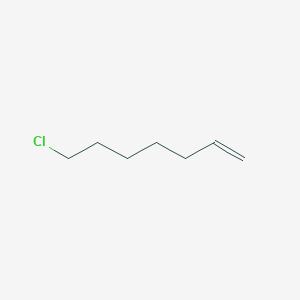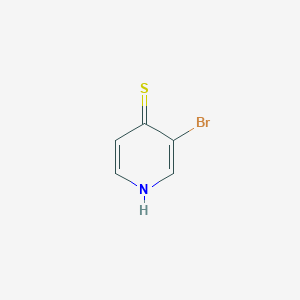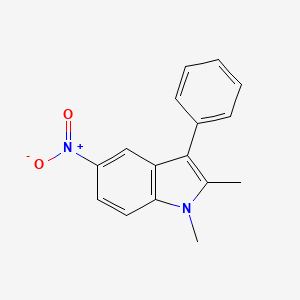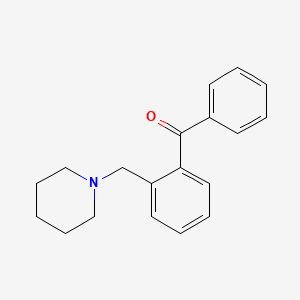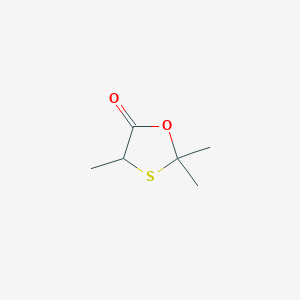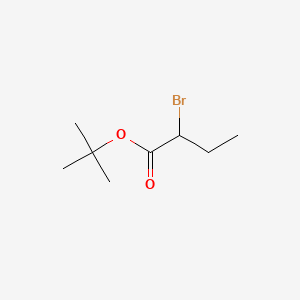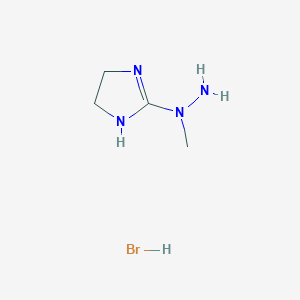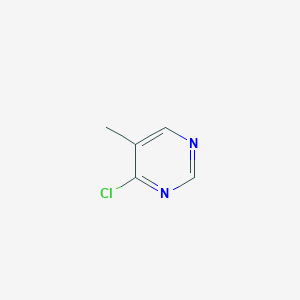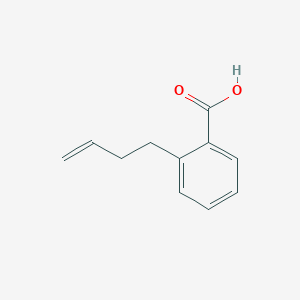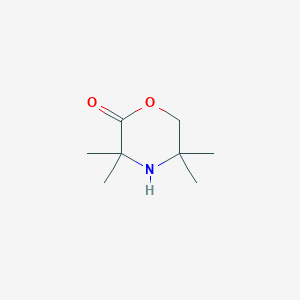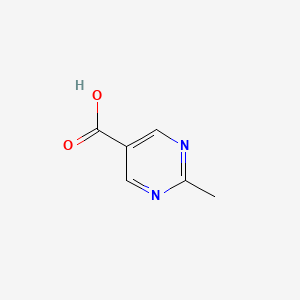
2-Methylpyrimidine-5-carboxylic acid
Descripción general
Descripción
2-Methylpyrimidine-5-carboxylic acid is an organic compound with the molecular formula C6H6N2O2 and a molecular weight of 138.12 g/mol . It is a white solid that is slightly soluble in water and various organic solvents such as ethanol and dimethyl sulfoxide . This compound is primarily used in the synthesis of pyrimidine derivatives, which are important in various chemical and pharmaceutical applications .
Análisis Bioquímico
Biochemical Properties
2-Methylpyrimidine-5-carboxylic acid plays a significant role in various biochemical reactions. It is involved in the synthesis of substituted pyridazine- and pyridinecarboxamides, which are modulators of specific cellular processes . The compound interacts with enzymes such as pyrimidine carboxylase, which catalyzes the decarboxylation of pyrimidine derivatives. Additionally, this compound can bind to proteins involved in nucleotide metabolism, influencing their activity and stability.
Cellular Effects
This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving pyrimidine nucleotides. The compound can modulate gene expression by acting as a precursor for nucleotide synthesis, thereby affecting DNA and RNA synthesis. Furthermore, this compound impacts cellular metabolism by altering the availability of pyrimidine nucleotides, which are essential for energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. For example, it may inhibit pyrimidine carboxylase, leading to an accumulation of pyrimidine derivatives. Additionally, this compound can interact with transcription factors, altering gene expression patterns and influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to high temperatures or reactive chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro cultures. These effects include alterations in cell growth rates and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance cellular functions by providing essential pyrimidine nucleotides. At high doses, it can exhibit toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a specific dosage range maximizes the beneficial effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It participates in the pyrimidine salvage pathway, where it is converted into nucleotide derivatives. Enzymes such as pyrimidine carboxylase and nucleoside phosphorylase play crucial roles in these pathways. The compound can also affect metabolic flux by altering the levels of intermediate metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can accumulate in specific compartments. The distribution of this compound can affect its localization and activity, influencing its overall biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm and nucleus, where it can interact with enzymes and nucleic acids. The compound may undergo post-translational modifications that direct it to particular organelles, such as the mitochondria or endoplasmic reticulum. These localization patterns are essential for its function and activity within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methylpyrimidine-5-carboxylic acid can be synthesized by reacting 2-methyl-5-pyrimidinecarbonyl chloride with water under alkaline conditions . The reaction typically requires the use of organic solvents and bases to facilitate the process .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in bulk and stored under dry, room temperature conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxyl group, forming 2-carboxypyrimidine-5-carboxylic acid.
Reduction: The compound can be reduced to form 2-methylpyrimidine-5-methanol.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products:
Oxidation: 2-Carboxypyrimidine-5-carboxylic acid.
Reduction: 2-Methylpyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-methylpyrimidine-5-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
2-Methylpyrimidine-5-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
Propiedades
IUPAC Name |
2-methylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-7-2-5(3-8-4)6(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGIXZFBQPETOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546347 | |
| Record name | 2-Methylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5194-32-1 | |
| Record name | 2-Methylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylpyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications were made to 2-Methylpyrimidine-5-carboxylic acid and what was their impact on biological activity?
A1: The research [] explores the synthesis of several derivatives of this compound. Specifically, the researchers substituted the 4-position of the pyrimidine ring with various phenylamino groups (compounds 15-20), and explored reactions with thioureas to produce derivatives of pyrimido[5,4-e]-1,3-thiazine (compounds 5-9) and pyrimido[4,5-d]pyrimidine (compounds 12, 13). These modifications led to compounds exhibiting a range of analgesic, anti-inflammatory, and immunosuppressive activities. This highlights how subtle structural changes on the this compound scaffold can influence its interaction with biological targets and ultimately its pharmacological activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Isothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1314177.png)
